
3-(2-Methoxyphenyl)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-2-methylbutanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of butanoic acid, featuring a methoxyphenyl group attached to the second carbon of the butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-methylbutanoic acid typically involves the reaction of 2-methoxybenzyl chloride with methylbutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the butanoic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyphenyl)-2-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the butanoic acid chain can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or primary amines.
Major Products Formed
Oxidation: Formation of 3-(2-carboxyphenyl)-2-methylbutanoic acid.
Reduction: Formation of 3-(2-methoxyphenyl)-2-methylbutanol.
Substitution: Formation of 3-(2-halophenyl)-2-methylbutanoic acid or 3-(2-aminophenyl)-2-methylbutanoic acid.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The butanoic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Similar structure but with a propanoic acid chain instead of a butanoic acid chain.
2-Methoxybenzoic acid: Contains a methoxy group attached to a benzoic acid moiety.
3-(2-Methoxyphenyl)acrylic acid: Features an acrylic acid chain with a methoxyphenyl group.
Uniqueness
3-(2-Methoxyphenyl)-2-methylbutanoic acid is unique due to the presence of both a methoxyphenyl group and a methylbutanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(9(2)12(13)14)10-6-4-5-7-11(10)15-3/h4-9H,1-3H3,(H,13,14) |
Clé InChI |
WBPIJUHJXIWHPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1OC)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


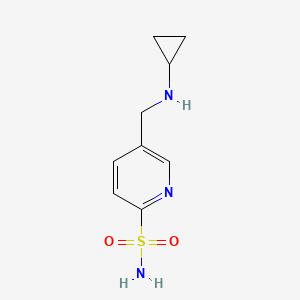

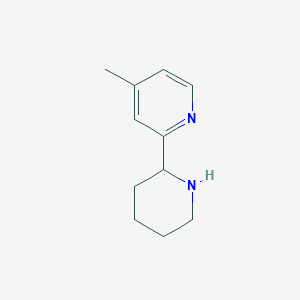
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
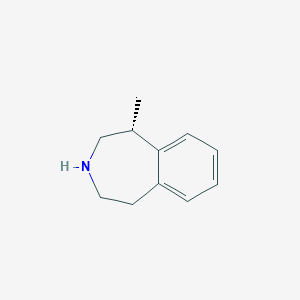
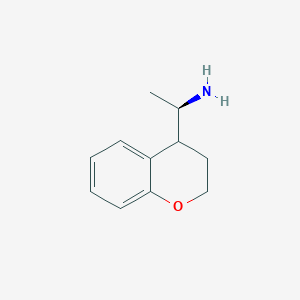
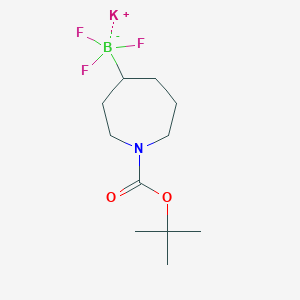

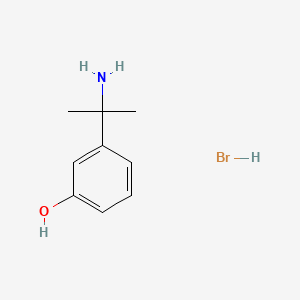

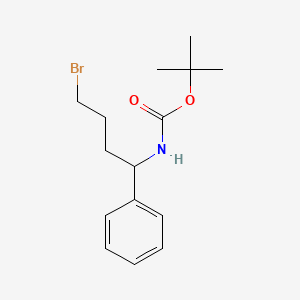
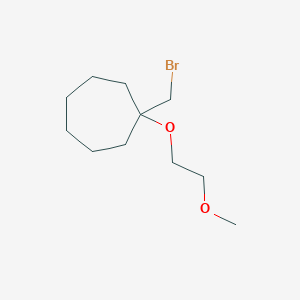
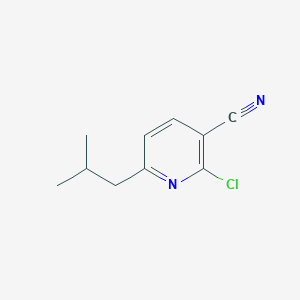
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
